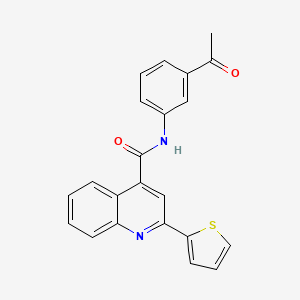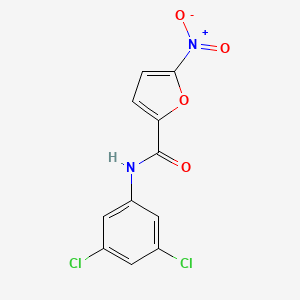![molecular formula C13H18NNaO6S B6019643 sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B6019643.png)
sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate, also known as APES, is a sulfamate derivative that has gained significant attention in the scientific community due to its potential applications in various research fields. APES is a white crystalline powder that is soluble in water and has a molecular weight of 365.4 g/mol.
作用機序
Sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate is believed to exert its effects by binding to specific sites on ion channels and receptors, thereby altering their activity. The compound has been shown to interact with various types of ion channels, including voltage-gated sodium channels and GABA receptors.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various ion channels and receptors, resulting in a range of biochemical and physiological effects. The compound has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission. Additionally, this compound has been shown to inhibit the activity of voltage-gated sodium channels, leading to decreased neuronal excitability.
実験室実験の利点と制限
One of the main advantages of using sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate in lab experiments is its specificity. The compound has been shown to selectively modulate the activity of certain ion channels and receptors, making it a valuable tool for investigating their specific roles in various physiological processes. However, one limitation of using this compound is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate. One area of interest is the development of new compounds based on the structure of this compound, with improved specificity and reduced toxicity. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Finally, the use of this compound in combination with other compounds may provide new insights into the complex interactions between ion channels and receptors in various physiological processes.
合成法
The synthesis of sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate involves the reaction between 2-acetylphenol and ethyl 3-aminopropyl sulfamate in the presence of sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
科学的研究の応用
Sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate has been extensively studied for its potential applications in various research fields, including neuroscience, biochemistry, and pharmacology. The compound has been shown to modulate the activity of various ion channels and receptors, making it a valuable tool for investigating the mechanisms of action of these proteins.
特性
IUPAC Name |
sodium;N-[3-(2-acetylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6S.Na/c1-3-14(21(17,18)19)8-11(16)9-20-13-7-5-4-6-12(13)10(2)15;/h4-7,11,16H,3,8-9H2,1-2H3,(H,17,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZOCAPOQUVGNO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COC1=CC=CC=C1C(=O)C)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18NNaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(benzyloxy)-1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6019566.png)


![4-methyl-5-({3-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B6019590.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6019591.png)
![1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6019598.png)
![7-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019599.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,3-dihydro-1H-inden-2-yl)-5-methoxybenzamide](/img/structure/B6019600.png)
![N-(4-isopropoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6019601.png)
![{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6019607.png)
methanol](/img/structure/B6019617.png)
![2-[4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6019655.png)
![1-[2-(2-fluorophenoxy)ethyl]-3-methylpiperazine](/img/structure/B6019657.png)